molecular formula C19H17N3O2 B2837649 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone CAS No. 1203210-79-0

1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone

Cat. No.: B2837649
CAS No.: 1203210-79-0
M. Wt: 319.364
InChI Key: SNZLVJNKQDJXEG-UHFFFAOYSA-N
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Description

“1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone” is a compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .

Scientific Research Applications

Pharmacological Activities of Pyrimidines

Pyrimidines have been extensively studied for their diverse pharmacological activities. They are known to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives have been thoroughly investigated, highlighting their significant potential as anti-inflammatory agents with minimum toxicity (Rashid et al., 2021).

Structural Modification for Therapeutic Applications

The structure of pyrimidine derivatives allows for significant modification to enhance their biological activity and reduce systemic side effects. For instance, coumarins, which include a pyrimidine moiety in some derivatives, have shown a wide spectrum of bioactivities, including antitumor, anti-inflammation, and antiviral effects. The structural modification of coumarins based on the pyrimidine core has been a focus of recent development for new drugs, emphasizing the importance of specific sites on the coumarin structure for achieving desired pharmacological activities (Zhu & Jiang, 2018).

Pyrimidine Derivatives as Pharmacologically Active Compounds

The pharmacological significance of pyrimidine derivatives extends across various therapeutic areas, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This broad spectrum of pharmacological activities underscores the pyrimidine core as a promising scaffold for the development of new biologically active compounds. A systematic analysis of these derivatives from a pharmacological perspective can serve as a foundation for the search for new, highly effective, and safe medicines (Chiriapkin, 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain receptor tyrosine kinases

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been found to inhibit receptor tyrosine kinases, which play crucial roles in various cellular processes . The exact pathways and downstream effects of this compound need to be studied further.

Result of Action

Similar compounds have shown inhibitory activity against certain enzymes . The specific effects of this compound at the molecular and cellular level need to be studied further.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 248.28 . It is predicted to have a boiling point of 427.2±25.0 °C and a density of 1.239±0.06 g/cm3 .

Molecular Mechanism

The molecular mechanism of action of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is not well-defined. It is suggested that the compound may interact with various biomolecules

Properties

IUPAC Name

1-[3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13(23)15-4-3-5-16(10-15)22-19-11-18(20-12-21-19)14-6-8-17(24-2)9-7-14/h3-12H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZLVJNKQDJXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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